Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-
Description
The compound Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)- features a piperazine core substituted at one nitrogen with a 4-fluoro-3-methylbenzenesulfonyl group and at the other nitrogen with a 2,4,6-trimethylphenyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C20H25FN2O2S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C20H25FN2O2S/c1-14-11-16(3)20(17(4)12-14)22-7-9-23(10-8-22)26(24,25)18-5-6-19(21)15(2)13-18/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
MYRLJVZJXRAHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-” typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Substituents: The 4-fluoro-3-methylbenzenesulfonyl group and the 2,4,6-trimethylphenyl group can be introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides and aryl halides, respectively.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonyl moiety undergoes characteristic reactions:
-
Hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond cleaves to yield sulfonic acid derivatives.
-
Electrophilic Substitution : The fluorine atom at the para position directs electrophilic attacks (e.g., nitration, halogenation) to specific aromatic positions.
Piperazine Ring Modifications
-
Alkylation/Acylation : The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively .
-
Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the piperazine ring undergoes degradation, forming diketopiperazine intermediates.
Comparative Reaction Data
The table below summarizes reaction conditions and outcomes for key transformations:
Mechanistic Insights
-
Sulfonylation Mechanism : The reaction proceeds via a two-step process: (1) deprotonation of piperazine by TEA, followed by (2) nucleophilic attack on the sulfonyl chloride.
-
Steric Effects : The 2,4,6-trimethylphenyl group imposes steric hindrance, slowing down electrophilic aromatic substitution but enhancing stability toward oxidation.
Characterization and Stability
-
Spectroscopic Analysis :
-
¹H/¹³C NMR : Confirms regiochemistry and purity (e.g., singlet for trimethylphenyl at δ 2.25 ppm).
-
HRMS : Validates molecular weight (expected [M+H]⁺: 445.15 g/mol).
-
-
Stability : Degrades under UV light (λ = 254 nm) within 48 hours, necessitating dark storage.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study the interactions of piperazine derivatives with biological targets.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-” would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The sulfonyl group in the target compound distinguishes it from most benzyl- or arylpiperazines. Sulfonamide-linked piperazines, such as 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) (), exhibit enhanced solubility in polar solvents compared to non-sulfonylated analogs due to hydrogen bonding with the sulfonyl oxygen . However, the 4-fluoro-3-methylbenzenesulfonyl group in the target compound may reduce solubility relative to nitro-substituted derivatives due to steric hindrance from the methyl group .
The 2,4,6-trimethylphenyl substituent contributes significantly to lipophilicity. Analogous compounds, such as 1-(2,4,6-trimethylphenoxypropyl)-4-(2-methoxyphenyl)piperazine (HBK18) (), demonstrate higher logP values (>3.5) compared to less substituted analogs, correlating with improved membrane permeability .
Table 1: Key Physicochemical Properties of Selected Piperazine Derivatives
*Predicted using ChemAxon; †Estimated based on structural analogs.
Anticonvulsant Activity
Compounds with bulky aryl substituents, such as 1-(2,4,6-trimethylphenoxyethyl)piperazine derivatives (), exhibit potent anticonvulsant activity in rodent models (protective index >4.0 vs. valproate) . The target compound’s 2,4,6-trimethylphenyl group may similarly enhance CNS activity by increasing lipophilicity and brain penetration.
Antimicrobial Potential
Sulfonamide-linked piperazines, such as 4-(4-substituted-piperazin-1-sulfonyl)anilines (), show improved antimicrobial efficacy compared to non-sulfonylated analogs, likely due to enhanced target binding via sulfonyl oxygen interactions . The target compound’s 4-fluoro-3-methylbenzenesulfonyl group could similarly inhibit bacterial dihydropteroate synthase, a key target of sulfonamides .
Receptor Affinity
Piperazines with electron-deficient aryl groups, such as 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) (), demonstrate high affinity for serotonin (5-HT1A) and dopamine receptors (D2/D3) . The target compound’s sulfonyl group may further modulate receptor binding kinetics by stabilizing ionic interactions.
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)- is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C20H24FN3O2S
- Molecular Weight: 393.48 g/mol
- CAS Number: 763111-47-3
The compound features a piperazine ring substituted with a sulfonyl group and a fluorinated aromatic moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that piperazine derivatives exhibit a range of pharmacological effects. The specific compound under discussion has shown promise in several areas:
- Receptor Agonism : Similar compounds have been identified as agonists for various receptors, including motilin receptors, which play a crucial role in gastrointestinal motility .
- Anticancer Activity : Piperazine derivatives are being explored for their potential in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially serving as an antidepressant or anxiolytic agent.
Table 1: Summary of Biological Activities
Case Study: Motilin Receptor Agonism
A study investigated the effects of similar piperazine derivatives on motilin receptors. The compound exhibited significant agonist activity at both recombinant human and native rabbit motilin receptors, leading to increased amplitude of neuronal-mediated contractions in isolated gastric antrum tissue. This suggests a potential application in treating gastrointestinal disorders .
Case Study: Anticancer Activity
In vitro studies have demonstrated that piperazine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to the target molecule have shown efficacy against breast and colon cancer cells by disrupting cellular signaling pathways involved in proliferation and survival .
Pharmacokinetics
The pharmacokinetic profile of piperazine derivatives is critical for their therapeutic application. Research indicates favorable absorption and distribution characteristics in animal models, with studies showing effective bioavailability and metabolic stability .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for this piperazine derivative, and what key intermediates should be prioritized?
- Methodology : Start with sulfonylation of the benzenesulfonyl chloride derivative (4-fluoro-3-methylbenzenesulfonyl chloride) to functionalize the piperazine core. Use hydrazine or substituted hydrazines for cyclization, as demonstrated in analogous sulfonamide-piperazine syntheses . Purify intermediates via column chromatography (silica gel GF254) and confirm purity via HPLC (>95%).
- Key intermediates :
- 4-Fluoro-3-methylbenzenesulfonyl chloride (precursor for sulfonamide formation).
- 2,4,6-Trimethylphenylpiperazine (core structure for regioselective substitution).
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Tools :
- NMR (¹H/¹³C, 2D-COSY) for verifying substituent positions on the piperazine and aryl rings .
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (e.g., C₁₈H₂₀F₃N₃O₂S, theoretical MW: 423.45 g/mol) .
- HPLC with UV detection (λ = 254 nm) for purity analysis .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR) predict the compound’s activity as a matrix metalloproteinase (MMP) inhibitor?
- Approach :
- Use CoMFA (Comparative Molecular Field Analysis) to map steric/electrostatic interactions between the sulfonamide-piperazine moiety and MMP-3’s S1-S2′ binding pockets .
- Align the compound with known MMP inhibitors (e.g., stromelysin-1 inhibitors) using inertial alignment and docking simulations .
- Validate models with test compounds showing ≥80% correlation between predicted and observed IC₅₀ values .
Q. What experimental strategies address contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Solutions :
- Dose-response refinement : Test multiple concentrations (0.1–100 µM) in triplicate to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., 1-(3-trifluoromethylphenyl)piperazine) to isolate substituent effects .
- Enzyme specificity assays : Screen against MMP-3, MMP-9, and off-target proteases to confirm selectivity .
Methodological Challenges
Q. How to optimize reaction conditions for introducing the 2,4,6-trimethylphenyl group without side products?
- Protocol :
- Use Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos catalyst for C–N bond formation between aryl halides and piperazine .
- Monitor reaction via TLC (ethyl acetate/hexane = 1:3) and isolate product via recrystallization (ethanol/water) .
Q. What safety precautions are essential given the compound’s hazards (e.g., acute toxicity)?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
